molecular formula C5H3BrN2O3 B167569 3-Bromo-4-nitropyridine N-oxide CAS No. 1678-49-5

3-Bromo-4-nitropyridine N-oxide

Cat. No. B167569
CAS RN: 1678-49-5
M. Wt: 218.99 g/mol
InChI Key: YZQMKADIENBVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-nitropyridine N-oxide is a chemical compound with the molecular formula C5H3BrN2O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of 3-Bromo-4-nitropyridine N-oxide involves several steps. One method starts from the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted phenols, thiophenols, or anilines. This is followed by a reduction of the nitro moiety into the corresponding aminopyridine, which is finally condensed with alkane- or trifluoromethanesulfonyl chloride to obtain the corresponding sulfonamides . Another method involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide to produce 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-nitropyridine N-oxide consists of 5 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms . The InChI key for this compound is YZQMKADIENBVLH-UHFFFAOYSA-N .


Chemical Reactions Analysis

In chemical reactions, 3-Bromo-4-nitropyridine N-oxide partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3- (3′-nitro)pyridine .


Physical And Chemical Properties Analysis

3-Bromo-4-nitropyridine N-oxide has a molecular weight of 218.99 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is sparingly soluble in water (0.92 g/L at 25°C) .

Scientific Research Applications

Application 1: Reaction with Nucleophilic Reagents

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 3-Bromo-4-nitropyridine N-oxide reacts with nucleophilic reagents at the β-position . This reaction is significant in the field of organic synthesis.
  • Methods of Application : The reactions of 3-bromo-4-nitro-2-R1-6-R2-5-X-pyridine N-oxides with diethyl sodiomalonate, ethyl sodiocyanoacetate, and ethyl sodioacetoacetate have been carried out . The treatment of these compounds with diethyl sodiomalonate gives 3-[bis(ethoxycarbonyl)methyl]-4-nitro-2-R1-6-R2-5-X-pyridine N-oxides .
  • Results or Outcomes : The reactions resulted in the formation of various compounds, including 3-[bis(ethoxycarbonyl)methyl]-4-nitro-2-R1-6-R2-5-X-pyridine N-oxides . The electronic and steric effects of methyl and bromo groups for the reactions are discussed .

General Applications

  • Scientific Field : Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff Fields
  • Summary of the Application : 3-Bromo-4-nitropyridine N-oxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Application 2: Deoxygenation

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Deoxygenation is a chemical reaction that involves the removal of an oxygen atom from a molecule .
  • Methods of Application : The specific methods of deoxygenation of 3-Bromo-4-nitropyridine N-oxide are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of the deoxygenation of 3-Bromo-4-nitropyridine N-oxide are not provided in the source .

Application 3: Rearrangement of Allyloxypyridine N-oxide

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The rearrangement of allyloxypyridine N-oxide is a type of chemical reaction .
  • Methods of Application : The specific methods of this rearrangement involving 3-Bromo-4-nitropyridine N-oxide are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this rearrangement are not provided in the source .

Application 4: Nucleophilic Reactions

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Nucleophilic reactions involve a nucleophile, a chemical species that donates an electron pair to form a chemical bond .
  • Methods of Application : Nucleophilic substitution of 3-bromo-4-nitropyridine N-oxide is mentioned in the source .
  • Results or Outcomes : The specific results or outcomes of these nucleophilic reactions are not provided in the source .

Application 5: Metallation followed by Electrophilic Substitution

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Metallation followed by electrophilic substitution is a type of chemical reaction .
  • Methods of Application : The specific methods of this reaction involving 3-Bromo-4-nitropyridine N-oxide are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this reaction are not provided in the source .

Application 6: O-Alkylation

  • Scientific Field : Organic Chemistry
  • Summary of the Application : O-Alkylation is a process that introduces an alkyl group into a compound .
  • Methods of Application : The specific methods of O-Alkylation involving 3-Bromo-4-nitropyridine N-oxide are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of O-Alkylation are not provided in the source .

Safety And Hazards

3-Bromo-4-nitropyridine N-oxide should be handled with care. Avoid dust formation and avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

3-Bromo-4-nitropyridine N-oxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Its primary application lies in the synthesis of other compounds, such as 4- (3-bromopyridin-2-yl)morpholine, which is utilized in acetonitrile synthesis . Future research may focus on exploring new synthesis methods and applications for this compound .

properties

IUPAC Name

3-bromo-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQMKADIENBVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338339
Record name 3-Bromo-4-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-nitropyridine N-oxide

CAS RN

1678-49-5
Record name 3-Bromo-4-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated nitric acid (128 ml) and concentrated sulfuric acid (77 ml) were slowly added to a solution of 3-bromopyridin-N-oxide (31.9 g, 181.0 mmol) prepared in Step 1 in concentrated sulfuric acid (77 ml), while maintaining the temperature at 0° C.˜5° C. The reaction mixture was stirred at 90° C. for 2 hours and then cooled to room temperature. The reaction mixture was added to 1000 ml of ice water, which was then brought to pH 8 with 50% sodium hydroxide solution. The resulting precipitate was filtered and dried to give the titled compound as a yellow solid (29.3 g, 72.0%).
Quantity
128 mL
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-nitropyridine N-oxide
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-nitropyridine N-oxide
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-nitropyridine N-oxide
Reactant of Route 4
3-Bromo-4-nitropyridine N-oxide
Reactant of Route 5
3-Bromo-4-nitropyridine N-oxide
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-nitropyridine N-oxide

Citations

For This Compound
51
Citations
E Matsumura, M Ariga - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… In the present investigation, since the authors' interests focussed on the carbanion introduction to the fposition of the pyridine ring, the reactions of 3-bromo4-nitropyridine N-oxide with …
Number of citations: 15 www.journal.csj.jp
E Matsumura, M Ariga - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
… Thus, 3-bromo-4-nitropyridine N-oxide reacted with diethyl sodiomalonate, ethyl sodiocyanoacetate, and ethyl sodioacetoacetate to yield 3-[bis(ethoxycarbonyl)methyl]-4-nitropyridine …
Number of citations: 7 www.journal.csj.jp
H Ban-Oganowska - CHEMICAL PAPERS-SLOVAK ACADEMY OF …, 1999 - chem.sav.sk
… This conclusion is based on the fact that the IR spectrum of the 2,6-dimethyl-3-bromo-4-nitropyridine N-oxide in CCl4 solution consists of one strong band at ν = 3084 cm −1 and a very …
Number of citations: 5 www.chem.sav.sk
P Brugarolas, R Freifelder, SH Cheng… - Chemical …, 2016 - pubs.rsc.org
… Finally, we decided to try fluorination of 3-bromo-4-nitropyridine N-oxide (8) hoping that the N-oxide would further increase the reactivity of the pyridine resulting in fluorination at the …
Number of citations: 14 pubs.rsc.org
K Laihia, A Puszko, E Kolehmainen, J Lorenc - Journal of Molecular …, 2008 - Elsevier
… N-oxide were synthesized with a new method starting from 3-bromo-4-nitropyridine N-oxide in the following way: 2.2 g 3-bromo-4-nitropyridine N-oxide and 0.01 M (0.31 g and 0.45 g) …
Number of citations: 5 www.sciencedirect.com
HJ Den Hertog, CR Kolder… - Recueil des Travaux …, 1951 - Wiley Online Library
… H.), together with Ouerhojj 5) found that 3-bromo-4-nitropyridineN-oxide was obtained easily and in good yield by heating 3-bromopyridine-N-oxide with fuming nitric acid and sulphuric …
Number of citations: 63 onlinelibrary.wiley.com
M Eizo, A Masahiro - Bulletin of the Chemical Society of Japan, 1973 - cir.nii.ac.jp
… The reactions of 3-bromo-4-nitropyridine N-oxide(1) with diethyl sodiomalonate, ethyl sodiocyanoacetate, and ethyl sodioacetoacetate in diethyl carbonate or pyridine afforded 3-bis-(…
Number of citations: 0 cir.nii.ac.jp
N Nishiwaki, Y Nishida, E Tominaga, M Ariga - Tetrahedron letters, 2007 - Elsevier
… 3-Bromo-4-nitropyridine N-oxide (1) is a suitable structure for the present purpose on the basis of three structural features as shown below. (1) The 3-bromo group behaves as a good …
Number of citations: 6 www.sciencedirect.com
MJ Pieterse, HJ Den Hertog - Recueil des Travaux Chimiques …, 1961 - Wiley Online Library
… 3-Bromo-4-ethoxypyridine (X) was prepared from 3-bromopyridine via 3-bromopyridine-N-oxide and 3-bromo-4-nitropyridine-N-oxide. The last substance was converted with sodium …
Number of citations: 68 onlinelibrary.wiley.com
E Kaczmarczyk, A Puszko, J Lorenc, L Chmurzynski - Molecules, 1999 - mdpi.com
… -oxides are very weak bases comparable with a mono-substituted derivative of pyridine N-oxide, 4-nitropyridine N-oxide, and a disubstituted derivative, 3-bromo-4-nitropyridine N-oxide, …
Number of citations: 5 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.